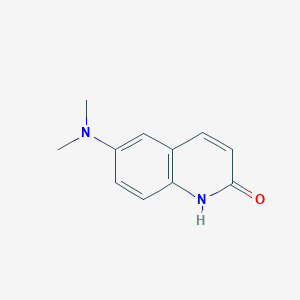
6-(Dimethylamino)quinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a dimethylamino group at the 6-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)quinolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and results in the formation of substituted quinolin-2(1H)-ones through intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dimethylamino)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the dimethylamino group or other positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds
Applications De Recherche Scientifique
6-(Dimethylamino)quinolin-2(1H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The detailed molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Dimethylamino)quinolin-2(1H)-one include other quinolinone derivatives, such as:
Quinolin-2(1H)-one: The parent compound without the dimethylamino group.
6-Aminoquinolin-2(1H)-one: A derivative with an amino group at the 6-position.
6-Methylquinolin-2(1H)-one: A derivative with a methyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other quinolinone derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propriétés
Numéro CAS |
238756-51-9 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-(dimethylamino)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12-10/h3-7H,1-2H3,(H,12,14) |
Clé InChI |
PWJAZUTZMWJFEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


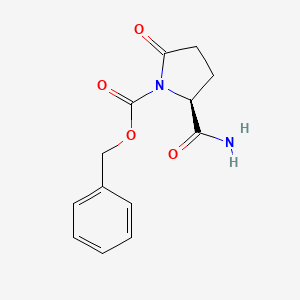
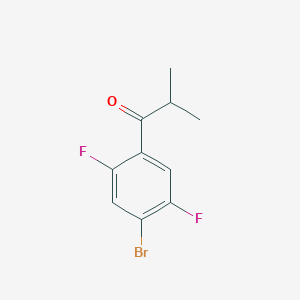
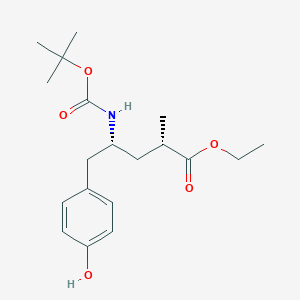
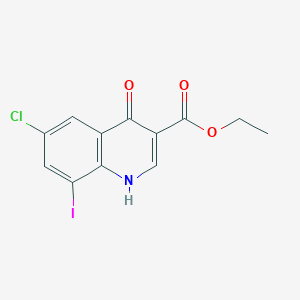

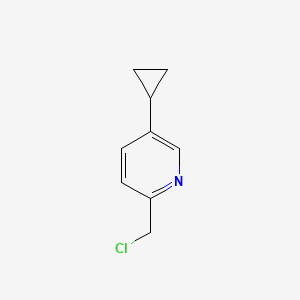
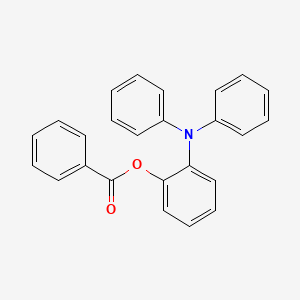
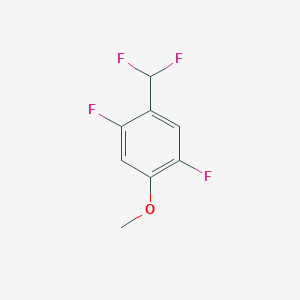
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
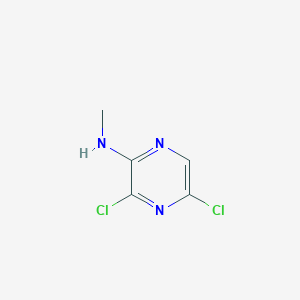

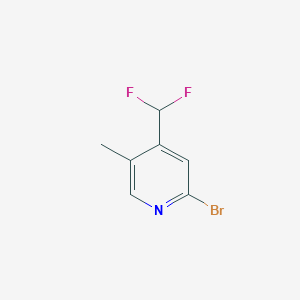
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)

